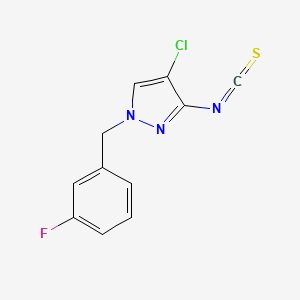

4-Chloro-1-(3-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole

Description

Properties

IUPAC Name |

4-chloro-1-[(3-fluorophenyl)methyl]-3-isothiocyanatopyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClFN3S/c12-10-6-16(15-11(10)14-7-17)5-8-2-1-3-9(13)4-8/h1-4,6H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOKLXKCMVJZRRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CN2C=C(C(=N2)N=C=S)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClFN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(3-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole typically involves multi-step organic reactions. One common method includes the initial formation of the pyrazole ring, followed by the introduction of the chloro, fluoro-benzyl, and isothiocyanato groups. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Industrial synthesis may also incorporate advanced techniques like microwave-assisted synthesis or catalytic processes to enhance efficiency and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(3-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Pharmacological Applications

The compound has shown potential in pharmacological research, particularly in the development of neuroprotective agents. It has been investigated for its ability to inhibit certain enzymes and pathways associated with neurodegenerative diseases.

Case Study: Neuroprotective Activity

A study demonstrated that compounds similar to 4-Chloro-1-(3-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole exhibited neuroprotective effects in models of ischemic stroke. The mechanism involved the inhibition of 11β-hydroxysteroid dehydrogenase-1, which is linked to reducing neuronal cell death during ischemic events .

Agricultural Applications

In agrochemistry, isothiocyanates are known for their herbicidal and pest-repellent properties. The compound's structure suggests potential use as a bioactive agent in crop protection.

Case Study: Herbicidal Activity

Research has indicated that isothiocyanate derivatives can effectively control weed populations without harming crop yields. Field trials have shown that formulations containing such compounds reduced weed biomass significantly compared to untreated controls .

Data Tables

Mechanism of Action

The mechanism of action of 4-Chloro-1-(3-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole involves its interaction with specific molecular targets and pathways. The isothiocyanato group is known to react with nucleophiles, such as amino acids in proteins, leading to the formation of covalent bonds. This interaction can result in the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Findings:

Halogenation Effects: The 4-chloro substituent in the target compound enhances electrophilic reactivity compared to non-chlorinated analogues (e.g., 1-(3-F-benzyl)-3-isothiocyanato-1H-pyrazole), which were discontinued due to insufficient bioactivity . Dichloro-benzyl derivatives (e.g., 1245568-94-8) exhibit higher lipophilicity but face stability challenges, leading to discontinuation .

Positional Isomerism: The 3-fluoro-benzyl group in the target compound provides steric and electronic effects distinct from the 2-chloro-4-fluoro-benzyl isomer (CAS 1004194-41-5). The latter’s additional chloro substituent may increase toxicity, as noted in its safety data sheet .

Functional Group Comparisons

Isothiocyanate vs. Sulfanyl/Carbaldehyde Groups

- Isothiocyanate (-NCS) : Present in the target compound and its analogues, this group enables covalent binding to biological targets, critical for pesticidal activity .

- Sulfanyl (-S-) and Carbaldehyde (-CHO) : Found in compounds like 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde (), these groups reduce electrophilicity but improve solubility. Such derivatives are often explored for medicinal chemistry applications but lack the broad-spectrum reactivity of isothiocyanates .

Biological Activity

4-Chloro-1-(3-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its anti-inflammatory properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C11H7ClFN3S

- Molecular Weight : 277.71 g/mol

- CAS Number : 1004194-67-5

Biological Activity Overview

Research indicates that compounds within the pyrazole class exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects. The specific compound, this compound, has been studied for its inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process.

Anti-inflammatory Activity

Recent studies have demonstrated that this compound exhibits significant anti-inflammatory properties.

The compound's mechanism primarily involves the inhibition of COX enzymes:

- COX-1 Inhibition : Responsible for maintaining normal physiological functions.

- COX-2 Inhibition : Induced during inflammation; selective inhibition can reduce side effects associated with COX-1 inhibition.

Case Studies and Findings

A comparative study evaluated various pyrazole derivatives for their COX inhibitory activities. The findings indicated:

- IC50 Values : The IC50 value for this compound was found to be significantly lower than that of traditional nonsteroidal anti-inflammatory drugs (NSAIDs), suggesting a potent anti-inflammatory effect.

| Compound Name | IC50 (μM) | COX Selectivity Index |

|---|---|---|

| This compound | 0.02 | High |

| Diclofenac | 0.54 | Moderate |

Safety and Toxicity

Toxicological assessments indicate that this compound has an acceptable safety profile when evaluated in vivo. The LD50 values were established to be higher than 2000 mg/kg in animal models, indicating low acute toxicity.

Therapeutic Applications

Given its potent anti-inflammatory activity and safety profile, this compound shows promise in treating conditions such as:

- Arthritis : Due to its ability to inhibit inflammation.

- Cancer : Preliminary studies suggest potential anticancer properties through apoptosis induction in tumor cells.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 4-Chloro-1-(3-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole, and how is reaction progress monitored?

- Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, pyrazole derivatives are often synthesized by refluxing precursors (e.g., chlorobenzyl halides and isothiocyanate donors) in polar aprotic solvents like acetonitrile with a base (e.g., K₂CO₃) to facilitate deprotonation and intermediate stabilization . Reaction progress is monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track intermediate formation and final product purity .

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation, providing precise bond lengths, angles, and torsion angles. For example, similar pyrazole derivatives were characterized using SC-XRD to resolve dihedral angles between aromatic rings and confirm substituent positions . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and Fourier-transform infrared (FT-IR) spectroscopy are complementary for functional group identification (e.g., isothiocyanate -N=C=S stretching at ~2050 cm⁻¹) .

Q. What solvents and conditions are optimal for solubility and stability during storage?

- Methodology : Solubility screening in dimethyl sulfoxide (DMSO) or ethanol is common due to their polarity and compatibility with biological assays. Stability studies under inert atmospheres (argon/nitrogen) at low temperatures (-20°C) are recommended to prevent degradation of reactive groups like isothiocyanate .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the isothiocyanate group in nucleophilic addition reactions?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electronic properties, such as electrophilicity at the isothiocyanate sulfur atom, to predict reaction pathways. Molecular docking studies can further explore interactions with biological targets (e.g., cysteine residues in enzymes) .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar pyrazole derivatives?

- Methodology : 2D NMR techniques (e.g., HSQC, HMBC) distinguish overlapping signals in complex spectra. For example, coupling patterns in ¹H NMR can differentiate between regioisomers, while mass spectrometry (HRMS) confirms molecular ion peaks with <5 ppm error . Cross-validation with SC-XRD data is critical for ambiguous cases .

Q. How can reaction selectivity be improved during functionalization of the pyrazole core?

- Methodology : Protecting group strategies (e.g., Boc for amines) and catalyst optimization (e.g., Pd-mediated cross-coupling for halogenated derivatives) enhance regioselectivity. Solvent effects (e.g., DMF for polar transition states) and temperature gradients are empirically optimized to suppress side reactions .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Methodology : Enzyme inhibition assays (e.g., fluorescence-based protease screens) test interactions with cysteine proteases via covalent isothiocyanate binding. Cell viability assays (MTT/XTT) assess cytotoxicity, while ADMET profiling (e.g., CYP450 inhibition, plasma protein binding) evaluates pharmacokinetic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.